Calcium 1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate is an organic compound characterized by its complex structure, which includes a naphthalene backbone substituted with sulfonate groups and an azo linkage. Its molecular formula is , and it has a molecular weight of approximately 459.51 g/mol . The compound exists as a calcium salt, indicating the presence of calcium ions that contribute to its solubility and stability in aqueous environments.
Calcium 1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate exhibits biological activities that make it relevant in various fields:
The synthesis of calcium 1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate typically involves:
Calcium 1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate has several applications:
Interaction studies involving this compound focus on its behavior in biological systems and its interactions with various substrates:
Several compounds share structural similarities with calcium 1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
1-Amino-4-naphthalenesulfonic acid | Naphthalene with amino and sulfonic groups | Used as a reagent in dye synthesis |
4-Methyl-2-nitroaniline | Aromatic amine with a nitro group | Known for its use in dye production but has different reactivity |
Disodium 1-amino-4-naphthalenesulfonate | Similar naphthalene structure but disodium salt | More soluble than calcium salt, used in analytical chemistry |
The uniqueness of calcium 1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate lies in its specific combination of sulfonate groups and azo linkage, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in applications requiring water-soluble dyes that maintain color intensity under various conditions.
The synthesis begins with the diazotization of 4-methyl-2-sulfonatoaniline under acidic conditions, typically employing sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C . The resulting diazonium salt serves as the electrophilic species for subsequent coupling reactions. Critical parameters include maintaining pH < 2 to stabilize the diazonium ion and prevent premature decomposition into phenolic byproducts .
The diazonium salt undergoes electrophilic aromatic substitution with 1-amino-2-naphthol-4-sulfonic acid, where the amine group directs coupling to the para position relative to the sulfonate moiety . This reaction proceeds optimally at pH 10–10.5, facilitated by buffered alkaline conditions that deprotonate the hydroxyl group while maintaining nucleophilic reactivity (Table 1) .
Table 1: Reaction Conditions for Azo Coupling
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 60–65°C | Maximizes kinetics without decomposition |
pH | 10.0–10.5 | Enhances nucleophilicity of naphtholate |
Reaction Time | 6–12 hours | Ensures complete conversion |
Catalyst | FeCl₃·6H₂O | Accelerates electron transfer |
The final azo intermediate precipitates as a sodium salt, requiring ion exchange with calcium chloride to yield the target complex .